3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride
Description
Properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-9-3-1-2-4-10(9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBCZSHPUHVHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride is a heterocyclic compound characterized by its azetidine ring and chlorophenoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula is C₉H₁₀ClNO, with a molecular weight of approximately 183.635 g/mol. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The unique structure of this compound contributes to its reactivity and biological properties. The azetidine ring is a four-membered nitrogen-containing structure that often exhibits diverse biological activities. The presence of the chlorophenoxy group enhances the compound's potential for interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.635 g/mol |
| Structural Characteristics | Azetidine ring + Chlorophenoxy group |
While specific mechanisms of action for this compound are not fully elucidated, compounds with similar structures have been investigated for their potential as anticonvulsants and histamine H3 receptor antagonists . These activities suggest that this compound may influence neurotransmitter systems, particularly in conditions affecting cognition and sleep disorders .
Biological Activities
Research indicates that compounds similar to this compound may exhibit significant biological activities, including:
- Anticonvulsant Activity : Similar azetidine derivatives have shown promise in treating seizure disorders.
- Cognitive Enhancement : As a histamine H3 receptor antagonist, it may play a role in improving cognitive functions in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Potential Antidepressant Effects : By modulating neurotransmitter levels, it may also contribute to mood regulation.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic roles of azetidine derivatives:
- Cognitive Disorders : A study indicated that certain azetidine compounds could improve cognitive function in models of Alzheimer's disease by antagonizing histamine H3 receptors, which are implicated in cognitive decline .
- Anticonvulsant Properties : Research has shown that similar compounds exhibit anticonvulsant effects in rodent models, suggesting that this compound may possess similar properties.
- Neurotransmitter Modulation : Investigations into the pharmacokinetics of related compounds revealed enhanced stability and efficacy in crossing the blood-brain barrier, leading to increased levels of acetylcholine and serotonin in the hippocampus .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals differences in biological activity profiles:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(4-Chlorophenoxy)methylazetidine hydrochloride | Similar azetidine structure with a different phenoxy group | Potentially different biological activity profiles |
| 3-(2-Chlorophenyl)azetidine hydrochloride | Contains a chlorophenyl group instead of chlorophenoxy | May exhibit distinct pharmacological properties |
| N-{3-[(2-Chlorophenoxy)methyl]oxetan-3-yl}methyl-N-ethyl-N-methylethanaminium bromide | Oxetan derivative with additional functional groups | Different reactivity due to oxetan ring |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Azetidine Derivatives
Preparation Methods
Nucleophilic Substitution Using 2-Chlorophenoxy Methyl Halides
A common approach involves reacting azetidine or a protected azetidine derivative with 2-chlorophenoxy methyl chloride or bromide under basic conditions. The base (e.g., potassium carbonate or sodium hydride) deprotonates the azetidine nitrogen or activates the carbon nucleophile, facilitating substitution.
- Solvents: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to enhance nucleophilicity and solubility.
- Temperature: Elevated temperatures (often 60–110 °C) optimize reaction rates and yields.
- Purification: Post-reaction, purification by recrystallization or column chromatography yields the pure azetidine derivative.
This method parallels the synthesis of related azetidine compounds such as 3-[(4-chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine, where nucleophilic substitution is the key step.
Azetidine Ring Formation Followed by Functionalization
Alternatively, the azetidine ring can be constructed first, for example, by ring closure reactions involving haloalkylamines or epoxides, followed by functionalization with the 2-chlorophenoxy methyl group.
- Example: An azetidine intermediate bearing a hydroxy group at the 3-position can be converted to the corresponding 3-[(2-chlorophenoxy)methyl] derivative via substitution with 2-chlorophenol derivatives under suitable conditions.
- Hydrochloride Salt Formation: The free base azetidine derivative is then treated with hydrochloric acid in methanol or other solvents to form the hydrochloride salt, enhancing stability and crystallinity.
Experimental Conditions and Optimization
Research Findings and Yield Data
- A related synthesis of azetidine derivatives involving chlorophenoxy groups achieved yields around 58–88% depending on the step and purification method.
- The use of DMF as solvent with potassium carbonate base at ~110 °C was found optimal for nucleophilic substitution, balancing yield (~90%) and regioselectivity.
- Hydrochloride salt formation typically yields crystalline solids with high purity (>96% by HPLC) and good recovery (~85–90%).
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-chlorophenol derivatives and azetidine precursors. Key conditions include using a base (e.g., NaOH) to deprotonate the phenol, polar aprotic solvents (e.g., DMF), and controlled temperatures (50–80°C) to minimize side reactions. Post-reaction, the product is converted to its hydrochloride salt using HCl gas or concentrated HCl, followed by purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the presence of the azetidine ring (δ ~3.5–4.5 ppm for N-CH2 protons) and the 2-chlorophenoxy group (aromatic protons at δ ~6.8–7.4 ppm).
- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C ether stretch) and ~750 cm⁻¹ (C-Cl stretch).
- Mass Spectrometry (ESI-MS) : To validate the molecular ion peak ([M+H]+) at m/z corresponding to C10H13ClNO2·HCl .
Q. What safety precautions are necessary when handling hydrochloride salts of azetidine derivatives in the lab?
- Methodological Answer : Use PPE (nitrile gloves, goggles), work in a fume hood to avoid inhalation, and store the compound in a desiccator. In case of spills, neutralize with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols. Always reference safety data sheets (SDS) for specific toxicity profiles .
Q. How can researchers design an initial in vitro screening protocol to assess biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use purified enzymes (e.g., kinases) and measure IC50 via fluorescence-based kinetics.
- Antimicrobial Susceptibility Testing : Follow CLSI guidelines, using broth microdilution to determine MIC values against Gram-positive/negative strains.
- Cell Viability Assays : Employ MTT/WST-1 protocols on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
Advanced Research Questions
Q. How can regioselectivity challenges in the nucleophilic substitution step be addressed during synthesis?
- Methodological Answer : Optimize steric and electronic effects by:
- Solvent Selection : Use DMSO to enhance nucleophilicity of the azetidine nitrogen.
- Catalysts : Introduce phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield via controlled dielectric heating .
Q. What strategies resolve contradictions in biological activity data between assay systems?
- Methodological Answer :
- Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting results.
- Solubility Optimization : Test solubility in DMSO/PBS and use surfactants (e.g., Tween-80) for hydrophobic compounds.
- Dose-Response Curves : Perform triplicate assays with positive/negative controls to ensure reproducibility .
Q. How can computational modeling predict target interactions and guide SAR studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., serotonin receptors).
- QSAR Analysis : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity.
- MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS .
Q. What experimental approaches validate the compound’s pharmacokinetic (PK) properties for in vivo translation?
- Methodological Answer :
- ADME Profiling : Measure metabolic stability in liver microsomes (e.g., human/rat) and permeability via Caco-2 monolayers.
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction.
- Preliminary Toxicity : Conduct acute toxicity studies in rodents (LD50 determination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
